1,7-Diisocyanatoheptane

Descripción general

Descripción

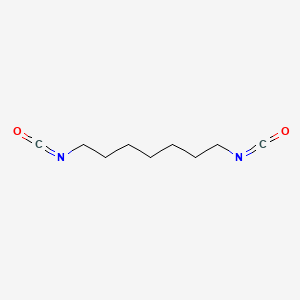

1,7-Diisocyanatoheptane is an organic compound with the molecular formula C₉H₁₄N₂O₂. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a heptane backbone. This compound is used primarily in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms.

Métodos De Preparación

1,7-Diisocyanatoheptane can be synthesized through several methods. One common method involves the reaction of heptane-1,7-diamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of flow chemistry, which provides a safer and more environmentally friendly approach to synthesizing isocyanates .

Análisis De Reacciones Químicas

1,7-Diisocyanatoheptane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the common reactions include:

Addition Reactions: The isocyanate groups can react with alcohols to form urethanes, with amines to form ureas, and with water to form carbon dioxide and amines.

Polymerization: It can react with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.

Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as amines and alcohols under appropriate conditions.

Aplicaciones Científicas De Investigación

1,7-Diisocyanatoheptane has several applications in scientific research and industry:

Polyurethane Production: It is used as a monomer in the production of polyurethanes, which are used in a variety of applications including foams, elastomers, and coatings.

Material Science: It is used in the synthesis of novel materials with specific properties, such as biodegradable polymers.

Biomedical Research: It is used in the development of medical devices and drug delivery systems due to its ability to form biocompatible polymers.

Mecanismo De Acción

The primary mechanism of action of 1,7-Diisocyanatoheptane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions are fundamental in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups in polyols and polyamines, which are commonly used in polymer synthesis .

Comparación Con Compuestos Similares

1,7-Diisocyanatoheptane can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate:

Hexamethylene Diisocyanate: Similar to this compound, it is used in the production of polyurethanes but has a shorter alkyl chain.

Toluene Diisocyanate: This aromatic diisocyanate is more reactive and is used in applications requiring higher reactivity.

Methylene Diphenyl Diisocyanate: Another aromatic diisocyanate, it is used in the production of rigid polyurethane foams and has different physical properties compared to aliphatic diisocyanates.

These comparisons highlight the unique properties of this compound, particularly its aliphatic nature and its specific applications in producing flexible and biocompatible polymers.

Actividad Biológica

1,7-Diisocyanatoheptane (DIH) is a chemical compound belonging to the class of diisocyanates, which are widely used in the production of polyurethanes and other polymers. Understanding the biological activity of DIH is crucial due to its industrial applications and potential health impacts. This article reviews the biological effects, toxicity, and relevant research findings related to DIH.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : CHNO

-

Structural Formula :

Toxicity and Health Effects

Research indicates that diisocyanates can cause respiratory issues, skin sensitization, and other health problems. The toxicity of DIH is primarily due to its ability to react with proteins in biological systems, leading to allergic reactions and respiratory diseases.

- Respiratory Effects : Exposure to diisocyanates has been linked to asthma and other respiratory conditions. Studies show that inhalation of DIH can lead to airway inflammation and hyperreactivity.

- Dermal Effects : Skin contact can result in irritation or sensitization reactions. Prolonged exposure may lead to dermatitis.

The biological activity of DIH is largely attributed to its reactivity with nucleophiles such as amino acids in proteins. This reactivity can alter protein structure and function, leading to cellular stress responses.

- Protein Modification : DIH forms covalent bonds with amino groups in proteins, leading to structural changes that can trigger immune responses.

- Cellular Stress Responses : The modification of proteins by DIH may activate stress pathways, including those involving reactive oxygen species (ROS) and inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that DIH exhibits cytotoxic effects on various cell lines. For example:

- Cell Viability Assays : MTT assays indicate that DIH reduces cell viability in a dose-dependent manner.

- Apoptosis Induction : Flow cytometry studies reveal that DIH can induce apoptosis in human lung epithelial cells, characterized by increased annexin V staining.

Case Studies

A notable case study involved workers exposed to diisocyanates, including DIH, during polyurethane manufacturing. The study highlighted:

- Symptoms Reported : Workers reported symptoms such as coughing, wheezing, and skin rashes.

- Clinical Findings : Pulmonary function tests indicated a significant decline in lung function among exposed workers compared to controls.

Data Summary

| Study Type | Findings | |

|---|---|---|

| In Vitro Studies | Cytotoxicity observed in cell lines | DIH exhibits dose-dependent toxicity |

| Case Study | Respiratory symptoms in exposed workers | Significant health risks associated with DIH exposure |

Propiedades

IUPAC Name |

1,7-diisocyanatoheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFSEWQOIIZLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500391 | |

| Record name | 1,7-Diisocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18020-78-5 | |

| Record name | 1,7-Diisocyanatoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.